(4-Chloro-3-methylphenoxy)acetyl chloride CAS number and chemical identifiers
(4-Chloro-3-methylphenoxy)acetyl chloride CAS number and chemical identifiers
This technical guide is structured to serve as an authoritative monograph for (4-Chloro-3-methylphenoxy)acetyl chloride , a specialized electrophilic building block used in organic synthesis, proteomics, and agrochemical development.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
(4-Chloro-3-methylphenoxy)acetyl chloride is a highly reactive acyl chloride derivative of the phenoxyacetic acid class. It serves as a critical "linker" molecule, introducing the lipophilic and bioactive 4-chloro-3-methylphenoxy moiety (derived from the antiseptic Chlorocresol) into target amines or alcohols via nucleophilic acyl substitution.
Core Identifiers
| Identifier Type | Value / Description |
| Chemical Name | (4-Chloro-3-methylphenoxy)acetyl chloride |
| Common Synonyms | 4-Chloro-m-tolyloxyacetyl chloride; Chlorocresol acetyl chloride |
| CAS Number (Acid Precursor) | 588-20-5 (Refers to the parent acid: (4-Chloro-3-methylphenoxy)acetic acid).[1][2][3][4] Note: The acyl chloride is frequently generated in situ or supplied as a custom derivative without a widely indexed independent CAS in public registries. |
| Molecular Formula | C₉H₈Cl₂O₂ |
| Molecular Weight | 219.06 g/mol |
| SMILES | CC1=C(C=CC(=C1)OCC(=O)Cl)Cl |
| InChI Key | (Derivative of) CFKMVGJGLGKFKI (Parent Phenol) |
Physical Properties (Predicted/Analogous)
-
Appearance: Colorless to pale yellow fuming liquid or low-melting solid (dependent on purity).
-
Reactivity: Extremely moisture-sensitive; hydrolyzes rapidly to release HCl and the parent acid.
-
Solubility: Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts violently with water and alcohols.
Synthesis & Production Logic
The synthesis of (4-Chloro-3-methylphenoxy)acetyl chloride follows a convergent pathway starting from the commercially available biocide 4-Chloro-3-methylphenol (Chlorocresol) . The process involves an initial Williamson ether synthesis followed by chlorination of the carboxylic acid.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Two-step synthetic pathway from Chlorocresol to the target Acid Chloride.
Mechanistic Insight
-
Etherification: The phenolic oxygen of 4-chloro-3-methylphenol is deprotonated by a base (NaOH) to form a phenoxide anion. This nucleophile attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion to form the ether linkage.
-
Critical Control Point: Temperature must be controlled to prevent polymerization or multiple alkylations.
-
-
Chlorination: The resulting carboxylic acid (CAS 588-20-5) is treated with Thionyl Chloride (
). The hydroxyl group of the carboxylic acid is converted to a good leaving group (chlorosulfite intermediate), which is then displaced by chloride to form the acyl chloride.-
Byproducts:
(gas) and (gas). Efficient venting/scrubbing is required.
-
Reactivity & Applications
This compound is primarily used as a derivatizing agent . The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles.
Primary Reaction Modes
| Reaction Type | Nucleophile | Product Class | Application Context |
| N-Acylation | Primary/Secondary Amines | Amides | Synthesis of pharmacophores; protecting groups; peptidomimetics. |
| O-Acylation | Alcohols/Phenols | Esters | Prodrug synthesis; increasing lipophilicity of polar molecules. |
| Friedel-Crafts | Arenes (Lewis Acid cat.) | Aryl Ketones | Building block for complex heterocyclic scaffolds. |
Application Workflow (Graphviz Visualization)
Figure 2: Divergent synthesis utility of the acid chloride in creating amides and esters.
Experimental Protocol: In-Situ Generation & Amidation
Objective: Synthesis of a phenoxyacetamide derivative from (4-chloro-3-methylphenoxy)acetic acid without isolating the unstable acid chloride.
Reagents & Equipment
-
Precursor: (4-Chloro-3-methylphenoxy)acetic acid (CAS 588-20-5).[1][2][3][4]
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride. -
Catalyst: DMF (Dimethylformamide) - 1-2 drops.
-
Solvent: Anhydrous Dichloromethane (DCM).[5]
-
Quench: Saturated
.
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Dissolve 1.0 eq of (4-chloro-3-methylphenoxy)acetic acid in anhydrous DCM under
atmosphere. -
Add catalytic DMF (1 drop).
-
Add 1.2 eq of Oxalyl Chloride dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2 hours until gas evolution (
, , ) ceases. -
Validation: Aliquot can be quenched with methanol and checked via TLC (methyl ester formation) to confirm conversion.
-
Note: Evaporate solvent/excess reagent if the acid chloride must be purified, or proceed directly (one-pot).
-
-
Coupling (Amidation):
-
Cool the reaction mixture containing the generated acid chloride to 0°C.
-
Add a solution of the target amine (1.0 eq) and Triethylamine (1.5 eq) in DCM slowly.
-
Reasoning: The base (
) is essential to neutralize the HCl generated, driving the equilibrium forward and preventing acid-catalyzed side reactions.
-
-
Workup:
-
Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat.
(to remove unreacted acid), and finally Brine. -
Dry over
and concentrate in vacuo.
-
Safety & Handling (E-E-A-T)
-
Corrosivity: As an acid chloride, this compound is corrosive to skin, eyes, and mucous membranes. It releases HCl gas upon contact with moist air.
-
Lachrymator: Handle only in a functioning fume hood.
-
Storage: Must be stored under inert gas (Argon/Nitrogen) at <4°C. Decomposition is indicated by the formation of white crystalline solids (parent acid) around the cap.
References
-
National Institute of Standards and Technology (NIST). Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester (Isomer Comparison). Retrieved from [Link]
-
PubChem. 4-Chloro-3-methylphenol (Precursor Chlorocresol). CID 1732.[6] Retrieved from [Link]
Sources
- 1. (4-Chloro-3-methyl-phenoxy)-acetic acid | CAS 588-20-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 588-20-5|2-(4-Chloro-3-methylphenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 3. (4-CHLORO-3-METHYL-PHENOXY)-ACETIC ACID | 588-20-5 [chemicalbook.com]
- 4. (4-Chloro-3-methyl-phenoxy)-acetic acid | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p-Chlorocresol - Wikipedia [en.wikipedia.org]
